Ethyl 6-(cyclohexylamino)hexa-2,4-dienoate;hydrochloride
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Overview
Description
Ethyl 6-(cyclohexylamino)hexa-2,4-dienoate;hydrochloride is a chemical compound with the molecular formula C14H23NO2·HCl It is known for its unique structure, which includes a cyclohexylamino group attached to a hexa-2,4-dienoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(cyclohexylamino)hexa-2,4-dienoate;hydrochloride typically involves the reaction of 2,4-hexadienoic acid with cyclohexylamine, followed by esterification with ethanol. The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the esterification process. The final product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(cyclohexylamino)hexa-2,4-dienoate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylamino ketones, while reduction can produce cyclohexylamino alcohols .
Scientific Research Applications
Ethyl 6-(cyclohexylamino)hexa-2,4-dienoate;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-(cyclohexylamino)hexa-2,4-dienoate;hydrochloride involves its interaction with specific molecular targets. The cyclohexylamino group can interact with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl hexa-2,4-dienoate: Lacks the cyclohexylamino group, making it less reactive in certain biological contexts.
Cyclohexylamine: Does not contain the ester group, limiting its applications in organic synthesis.
2,4-Hexadienoic acid: The parent acid form, which can be esterified to produce various derivatives.
Uniqueness
Ethyl 6-(cyclohexylamino)hexa-2,4-dienoate;hydrochloride is unique due to its combined structural features, which confer specific reactivity and potential biological activity. Its dual functional groups (cyclohexylamino and ester) allow for diverse chemical transformations and interactions .
Properties
CAS No. |
61346-96-1 |
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Molecular Formula |
C14H24ClNO2 |
Molecular Weight |
273.80 g/mol |
IUPAC Name |
ethyl 6-(cyclohexylamino)hexa-2,4-dienoate;hydrochloride |
InChI |
InChI=1S/C14H23NO2.ClH/c1-2-17-14(16)11-7-4-8-12-15-13-9-5-3-6-10-13;/h4,7-8,11,13,15H,2-3,5-6,9-10,12H2,1H3;1H |
InChI Key |
ZHSAPJHBRMWUDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC=CCNC1CCCCC1.Cl |
Origin of Product |
United States |
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